2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated naphthalene core, a pyrazole ring, and a piperidine moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the chloro and piperidine groups. The pyrazole ring is then synthesized and attached to the piperidine moiety. Each step requires specific reagents and conditions, such as the use of chlorinating agents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe to investigate biological pathways, enzyme interactions, and cellular processes.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects against various diseases.
Industry: It might find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its application, such as its use as a drug or a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione: A structurally similar compound lacking the pyrazole ring.
4-{4-[®-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid: Another compound with a piperidine moiety and a chlorophenyl group.
Uniqueness
2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione is unique due to its combination of a chlorinated naphthalene core, a pyrazole ring, and a piperidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2/c25-16-7-5-14(6-8-16)19-13-20(28-27-19)15-9-11-29(12-10-15)22-21(26)23(30)17-3-1-2-4-18(17)24(22)31/h1-8,13,15H,9-12H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYISFUVLYQSVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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